molecular formula C17H17NO3 B15482098 Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, propyl ester CAS No. 18061-61-5

Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, propyl ester

Cat. No.: B15482098
CAS No.: 18061-61-5
M. Wt: 283.32 g/mol
InChI Key: GILCEOQXOCQTJY-UHFFFAOYSA-N
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Description

This compound is a Schiff base derivative featuring a benzoic acid backbone substituted at the 4-position with a (2-hydroxyphenyl)methyleneamino group and a propyl ester moiety. Its structure combines a hydrogen-bond-donating hydroxyl group (from the 2-hydroxyphenyl ring) with a lipophilic propyl ester, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

18061-61-5

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

propyl 4-[(2-hydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C17H17NO3/c1-2-11-21-17(20)13-7-9-15(10-8-13)18-12-14-5-3-4-6-16(14)19/h3-10,12,19H,2,11H2,1H3

InChI Key

GILCEOQXOCQTJY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Notable Activities References
Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, propyl ester C₁₇H₁₇NO₃ ~295.33* 2-Hydroxyphenyl Schiff base Propyl N/A (Theoretical: Antioxidant) -
Benzoic acid, 4-(4-hydroxybenzylideneamino)-, propyl ester C₁₇H₁₇NO₃ ~295.33 4-Hydroxyphenyl Schiff base Propyl Antidiabetic (potential)
Benzoic acid, 3,4,5-trihydroxy-, propyl ester (Propyl gallate) C₁₀H₁₂O₅ 212.20 3,4,5-Trihydroxy Propyl Antioxidant
4-Methoxycinnamic acid propyl ester C₁₃H₁₆O₃ 220.27 4-Methoxy, cinnamic acid backbone Propyl UV absorption
Benzoic acid, 4-[[(quinolinyl)carbonyl]amino]-, propyl ester C₂₁H₂₀N₂O₅ 380.40 Quinoline carbonyl Propyl Enzyme inhibition

*Estimated based on structural similarity.

Research Findings and Implications

  • Antioxidant Activity : Propyl gallate’s triple hydroxyl groups make it superior in radical scavenging compared to the target compound’s single hydroxyl group .
  • Metabolic Stability : Propyl esters generally exhibit slower hydrolysis than methyl esters, enhancing bioavailability .
  • Structural Flexibility : Schiff base analogs allow tunable electronic properties via substituent modification (e.g., hydroxyl vs. methoxy), impacting applications in drug design .

Q & A

Advanced Question: How can reaction conditions be optimized to minimize byproducts like hydrolyzed intermediates or transesterification products?

Methodological Answer:

  • Kinetic control : Use anhydrous solvents (e.g., dry toluene) and stoichiometric excess of propanol (≥3:1 molar ratio) to suppress hydrolysis.
  • Catalyst screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid, which reduces side reactions at lower temperatures .
  • Real-time monitoring : Employ FTIR or HPLC to track esterification progress and detect early-stage byproducts. Adjust reaction time based on conversion rates .

Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the propyl ester group (δ ~4.2 ppm for ─OCH₂CH₂CH₃ and δ ~1.0–1.7 ppm for methylene/methyl protons). The imine proton (─N=CH─) appears as a singlet near δ 8.5–9.0 ppm .
  • FTIR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and imine (C=N stretch at ~1620 cm⁻¹) .

Advanced Question: How can NMR data resolve ambiguities in the substitution pattern of the aromatic rings?

Methodological Answer:

  • NOESY/ROESY : Detect spatial proximity between the imine proton and aromatic protons to assign substituent positions.
  • DEPT-135 : Differentiate CH₃ (propyl) from CH₂/CH groups in complex splitting patterns .

Basic Question: What analytical methods ensure purity for in vitro studies?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<1%) .
  • Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced Question: How can trace metal impurities (e.g., residual catalysts) be quantified, and what mitigation strategies exist?

Methodological Answer:

  • ICP-MS : Detect metals like Fe or Al at ppb levels.
  • Chelation : Post-synthesis treatment with EDTA or ion-exchange resins removes metal contaminants .

Basic Question: How does the compound degrade under accelerated stability conditions (e.g., high humidity)?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor hydrolysis of the ester group via HPLC. Propyl ester degradation typically produces 4-[[(2-hydroxyphenyl)methylene]amino]benzoic acid .

Advanced Question: What mechanistic insights explain the compound’s thermal stability during DSC analysis?

Methodological Answer:

  • TGA/DSC : Decomposition onset temperatures (e.g., >200°C) correlate with imine bond stability. Compare with analogs to establish structure-thermal stability relationships .

Basic Question: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to hydrazine derivatives .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme binding pockets)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like dihydrofolate reductase (DHFR). Validate with MD simulations to assess binding stability .

Basic Question: How do conflicting spectral data from different studies arise, and how are they resolved?

Methodological Answer:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Compare data under identical conditions .
  • Impurity interference : Repeat synthesis with rigorous purification (e.g., column chromatography) to isolate the pure compound for reanalysis .

Advanced Question: How can contradictory bioactivity results (e.g., varying IC₅₀ values) be addressed in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols.
  • Synthetic replicates : Prepare batches with controlled purity (>99%) to minimize batch-to-batch variability .

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